![molecular formula C20H19N3O2S B2724639 4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 896027-34-2](/img/structure/B2724639.png)
4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene moiety.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.
Mecanismo De Acción
Target of Action
The primary target of TCMDC-142857, also known as GSK976468A, F2555-0346, 4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, or 4-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, is PfCLK3 . PfCLK3 is a kinase that plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-142857 interacts with PfCLK3, inhibiting its function . This inhibition disrupts the normal RNA splicing process in the malarial parasite, which is crucial for its survival .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-142857 affects the RNA splicing pathway in the malarial parasite . This disruption in the RNA splicing process leads to downstream effects that include impaired protein synthesis and ultimately, the death of the parasite .
Result of Action
The molecular and cellular effects of TCMDC-142857’s action result in the death of the malarial parasite . By inhibiting PfCLK3 and disrupting RNA splicing, TCMDC-142857 prevents the parasite from synthesizing necessary proteins, leading to its death .
Análisis Bioquímico
Biochemical Properties
4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with the PfCLK3 enzyme, a member of the cyclin-dependent like protein kinase family . This interaction is believed to inhibit the enzyme’s activity, thereby disrupting the parasite’s RNA splicing process .
Cellular Effects
In cellular processes, this compound has been shown to have parasiticidal activity against the blood stage of Plasmodium falciparum . This suggests that the compound may influence cell function by disrupting the parasite’s life cycle.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with the PfCLK3 enzyme . This binding is believed to inhibit the enzyme’s activity, leading to disruption of the parasite’s RNA splicing process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation of the oxadiazole ring with a tetrahydronaphthalene derivative.
Attachment of the Benzamide Group: The final step is the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under hydrogenation conditions to form a dihydro-oxadiazole derivative.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydro-oxadiazole derivatives
Substitution: Substituted benzamide derivatives
Comparación Con Compuestos Similares
Similar Compounds
- 4-methylsulfanyl-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzenesulfonamide
- 4-(methylsulfanyl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]aniline
Uniqueness
4-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
IUPAC Name |
4-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)18(24)21-20-23-22-19(25-20)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKLROTUAQGSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(Furan-2-yl)isoxazol-3-yl)methyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724558.png)
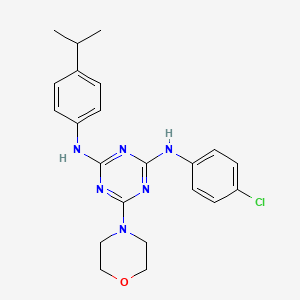
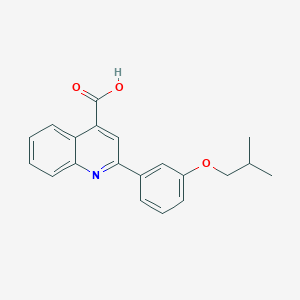
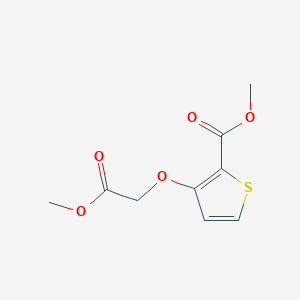
![N-benzyl-N-ethyl-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2724567.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole](/img/structure/B2724568.png)
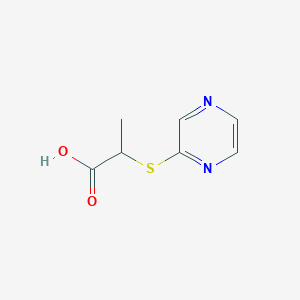
![3-Fluoro-4-({3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2724570.png)
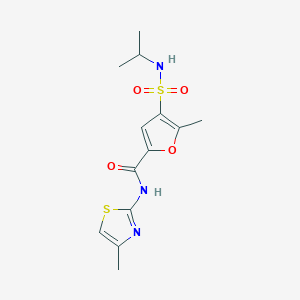

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2724577.png)

![Methyl 2-[[2-[2-(cyclohexylmethylamino)-2-oxoethyl]sulfanylbenzoyl]amino]acetate](/img/structure/B2724579.png)
